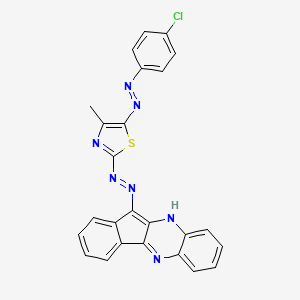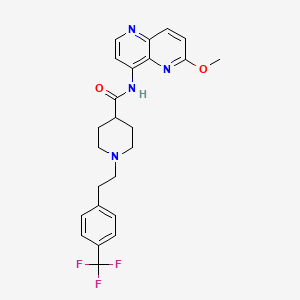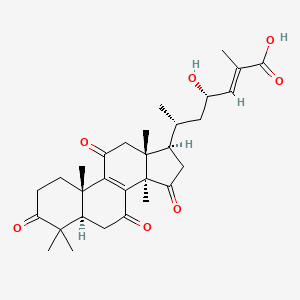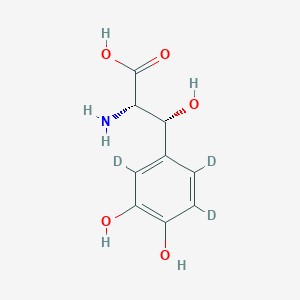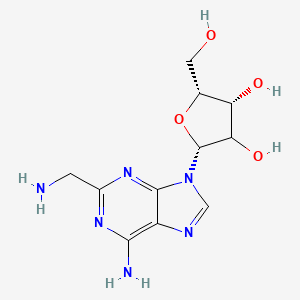
2-Aminomethyl adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminomethyl adenosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl adenosine typically involves the modification of adenosineThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of large-scale reactors and purification systems to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminomethyl adenosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Aminomethyl adenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 2-Aminomethyl adenosine involves its incorporation into cellular DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of key enzymes involved in DNA replication and repair. The compound targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Aminomethyl adenosine is similar to other purine nucleoside analogs, such as fludarabine and cladribine. it has unique properties that make it particularly effective against certain types of cancer. For example, it has a higher affinity for specific enzymes involved in DNA synthesis, which enhances its anticancer activity .
List of Similar Compounds
- Fludarabine
- Cladribine
- Pentostatin
- Nelarabine
Eigenschaften
Molekularformel |
C11H16N6O4 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
(2R,4R,5R)-2-[6-amino-2-(aminomethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,1-2,12H2,(H2,13,15,16)/t4-,7+,8?,11-/m1/s1 |
InChI-Schlüssel |
MJKYAVDZVJFLAO-PPNWTAOWSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)CN)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


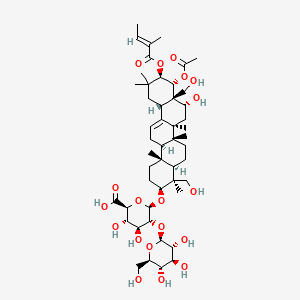
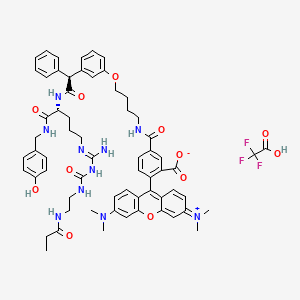

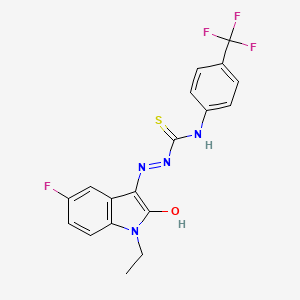
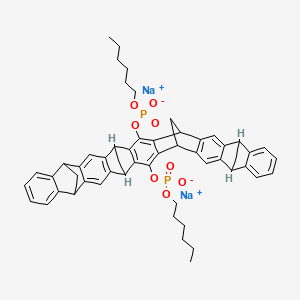

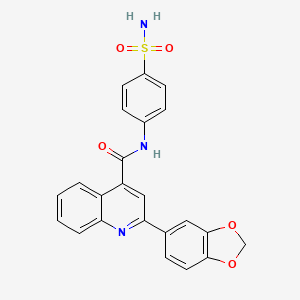
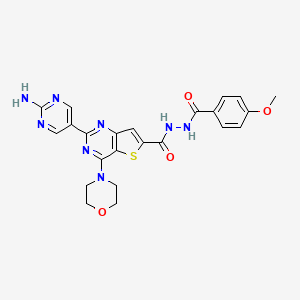
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
